

3-Chloro-2,6-diethylaniline CAS number 67330-62-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2,6-diethylaniline

Cat. No.: B1582751

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-2,6-diethylaniline** (CAS 67330-62-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Chloro-2,6-diethylaniline**, CAS Number 67330-62-5, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes its chemical properties, synthesis protocols, applications, and critical safety information into a practical resource.

Core Compound Profile and Physicochemical Properties

3-Chloro-2,6-diethylaniline, with the molecular formula $C_{10}H_{14}ClN$, is a substituted aniline that serves as a versatile building block in organic synthesis.^{[1][2]} Its specific substitution pattern—a chlorine atom at the 3-position and two ethyl groups flanking the amino group at the 2- and 6-positions—imparts distinct steric and electronic properties that are leveraged in various chemical transformations.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

Table 1: Physicochemical Properties of **3-Chloro-2,6-diethylaniline**

Property	Value	Source
CAS Number	67330-62-5	[3]
Molecular Formula	C ₁₀ H ₁₄ CIN	[1][3]
Molecular Weight	183.68 g/mol	[3]
Appearance	Liquid	
Boiling Point	137-139 °C at 10 mmHg	[4]
Density	1.095 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.56	
Flash Point	113 °C (235.4 °F) - closed cup	
InChI Key	VDJBIPLKIGSVRG- UHFFFAOYSA-N	[5]
SMILES	CCc1ccc(Cl)c(CC)c1N	

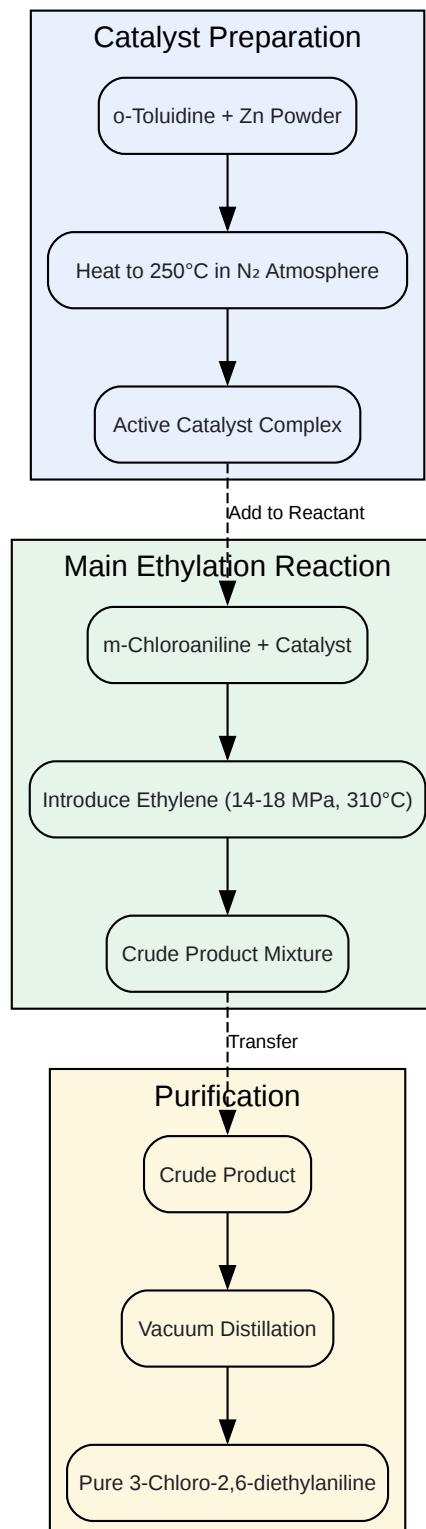
Synthesis Protocol: Ethylation of m-Chloroaniline

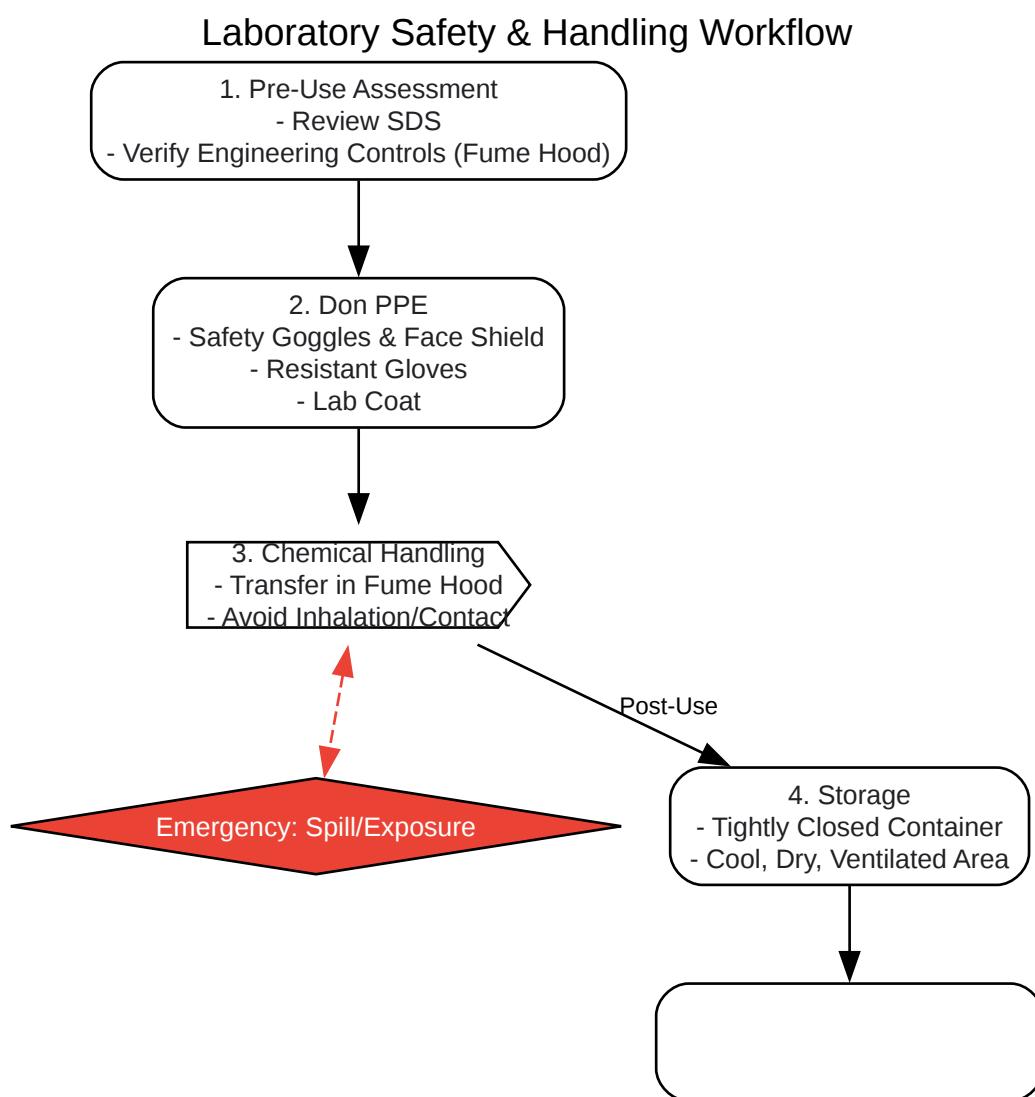
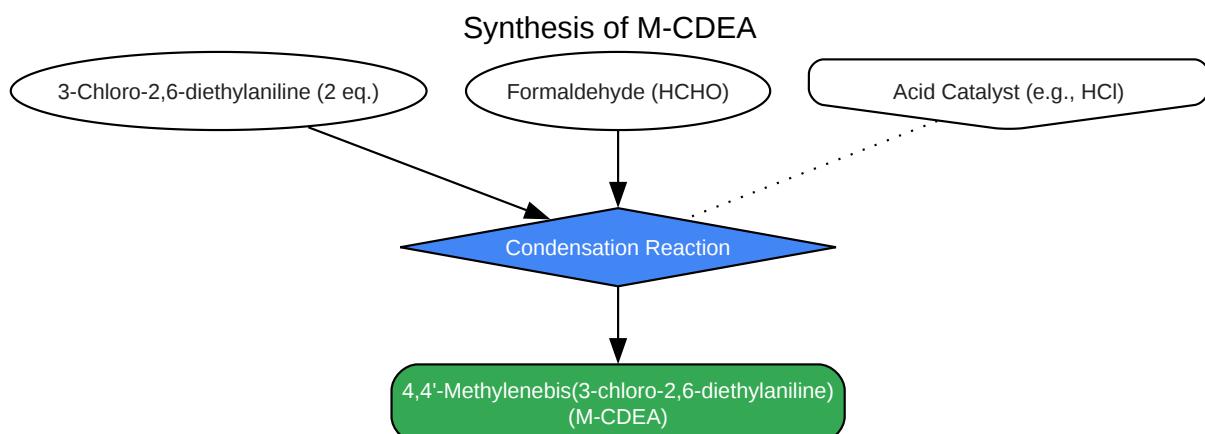
The industrial preparation of **3-Chloro-2,6-diethylaniline** often avoids direct chlorination of 2,6-diethylaniline due to potential selectivity issues. A more robust method involves the direct ethylation of m-chloroaniline using ethylene gas under high temperature and pressure, facilitated by a metal complex catalyst.[6][7] This approach offers a direct route to the desired product from readily available starting materials.[7]

Causality in Experimental Design:

- High Temperature (150-400°C) & Pressure (10-25 MPa): These conditions are necessary to overcome the activation energy for the ortho-alkylation of the aniline ring with ethylene, a gaseous reactant. The high pressure increases the concentration of ethylene in the reaction mixture, driving the reaction forward.[6]
- Metal Complex Catalyst: An aniline or alkylaniline metal complex (e.g., using zinc) acts as a Lewis acid catalyst.[6][7] It coordinates to the aniline nitrogen, activating the aromatic ring for

electrophilic attack by ethylene and directing the alkylation to the ortho positions. The catalyst is often regenerated during the reaction cycle.[6]


Detailed Experimental Protocol: Laboratory-Scale Synthesis



This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety measures and high-pressure equipment.[6]

- Catalyst Preparation: In a 2L high-pressure reactor equipped with mechanical stirring, heating, and cooling, add 450g of o-toluidine and 25g of zinc powder.
- Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all air.
- Activation: Heat the mixture to 250°C and stir at a constant temperature for 2 hours to form the active catalyst complex. Cool to room temperature and vent any hydrogen gas formed.
- Reactant Addition: Add 495g of m-chloroaniline to the reactor containing the prepared catalyst.
- Reaction Conditions: Seal the reactor and heat to 310°C. Introduce ethylene gas, maintaining a pressure of 14-15 MPa. Control the ethylene addition rate to manage the exothermic reaction, typically between 2-4 g/min .
- Reaction Monitoring & Completion: Continue ethylene addition until the pressure rises to 18 MPa, indicating the consumption of the starting material. Stop the ethylene feed and maintain the reaction temperature at 310°C ± 10°C to ensure completion.
- Work-up: Cool the reactor to below 95°C. Vent the excess pressure and collect the crude product mixture.
- Purification: The target compound, **3-Chloro-2,6-diethylaniline**, can be purified from the crude mixture by vacuum distillation.[7]

Synthesis Workflow Diagram

Synthesis Workflow for 3-Chloro-2,6-diethylaniline

[Click to download full resolution via product page](#)

Caption: Standard safety protocol for handling hazardous anilines.

References

- Preparation method of 3-chloro-2,6-diethyl aniline. (URL:)
- Preparation method of 3-chloro-2,6-diethyl aniline - Google P
- 3-CHLORO-2,6-DIETHYLANILINE** (cas 67330-62-5) SDS/MSDS download - Guidechem. (URL:)
- 3-CHLORO-2,6-DIETHYLANILINE** SDS, 67330-62-5 Safety D
- 3-Chloro-2,6-diethylaniline** 98 67330-62-5 - Sigma-Aldrich. (URL:)
- 3-Chloro-2,6-diethylaniline** | CAS 67330-62-5 | SCBT - Santa Cruz Biotechnology. (URL:)
- Buy **3-Chloro-2,6-diethylaniline** from Dayang Chem (Hangzhou) Co.,Ltd - Echemi. (URL:)
- 3-Chloro-2,6-diethylaniline** | C10H14ClN | CID 597855 - PubChem. (URL:)
- 3-Chloro-2,6-Diethylaniline** (CDEA) - VIVAN Life Sciences. (URL:)
- 4,4'-Methylenebis(**3-chloro-2,6-diethylaniline**) | 106246-33-7 - TCI Chemicals. (URL:)
- SAFETY D
- Preparation method of 4,4'-methylene-bis(**3-chloro-2,6-diethylaniline**)
- 4,4'-Methylenebis(**3-chloro-2,6-diethylaniline**) | C21H28Cl2N2 | CID 86261 - PubChem. (URL:)
- Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (URL:)
- 67330-62-5 | **3-Chloro-2,6-diethylaniline** | Aryls - Ambeed.com. (URL:)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. vivanls.com [vivanls.com]
- 3. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 67330-62-5 | 3-Chloro-2,6-diethylaniline | Aryls | Ambeed.com [ambeed.com]

- 6. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap
[eureka.patsnap.com]
- 7. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [3-Chloro-2,6-diethylaniline CAS number 67330-62-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582751#3-chloro-2-6-diethylaniline-cas-number-67330-62-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com